molecular formula C23H24FN7O4 B10951337 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10951337
M. Wt: 481.5 g/mol
InChI Key: NWDWTBGJFVCSEQ-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the benzyl or pyrazole rings .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and benzyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H24FN7O4

Molecular Weight

481.5 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24FN7O4/c1-12-20(14(3)29(26-12)10-17-7-6-8-18(24)9-17)25-23(32)21-19(16(5)35-28-21)11-30-15(4)22(31(33)34)13(2)27-30/h6-9H,10-11H2,1-5H3,(H,25,32)

InChI Key

NWDWTBGJFVCSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C

Origin of Product

United States

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